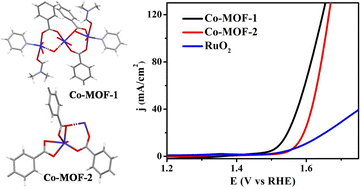Enhancing the electrocatalytic OER activity of Co-MOFs through labile solvents coordination†
New Journal of Chemistry Pub Date: 2023-10-18 DOI: 10.1039/D3NJ03660J
Abstract
The coordination environment and networks of metal–organic frameworks (MOFs) play a significant role in their functional properties, especially catalysis. In recent years, the use of MOFs for electrocatalytic water-splitting reactions to produce green hydrogen fuel has gained increasing attention. Herein, we report the preparation of Co-benzene dicarboxylic acid-based MOFs (Co-MOF-1 and Co-MOF-2) with different coordination environments and correlated their structure-controlled electrocatalytic OER activity in an alkaline medium. Both Co-MOF-1 and Co-MOF-2 showed 3D network structures with different coordination environments around the Co metal centre. In Co-MOF-1, the Co metal centre is coordinated with DMF and pyridine along with a benzene dicarboxylic acid (BDC) ligand, whereas the Co metal centre is coordinated only with BDC ligands in Co-MOF-2. The Co metal centres in Co-MOF-1 contain labile solvent coordination but have completely saturated coordination with the BDC ligand alone in Co-MOF-2. Interestingly, Co-MOF-1 showed relatively strong OER activity and required the overpotential (η) of 294 mV to produce 10 mA cm−2 current density. However, Co-MOF-2 required the overpotential of 343 mV to achieve the 10 mA cm−2 current density. Further Co-MOF-1 showed comparatively low Tafel slope and charge transfer resistance and high electrochemical surface area than Co-MOF-2 and supported the enhanced OER activity. XPS analysis of Co-MOF-1 before and after catalysis suggested the conversion of Co-MOF-1 to CoOOH during the electrocatalysis that boosted the OER activity. The presence of a labile coordination site in Co-MOF-1 might have facilitated the interaction of hydroxyl electrolyte with the metal centre and active site generation by forming CoOOH easily which enhanced the OER activity. Co-MOF-1 also showed excellent stability for over 48 h. Hence, the present work provides structural insight for designing new MOFs for electrocatalytic water-splitting reactions.


Recommended Literature
- [1] Notes from the Reports of Public Analysts
- [2] Effect of sodium dodecyl sulphate and Brij-35 on the analysis of sulphonamides in physiological samples using direct injection and acetonitrile gradients
- [3] Front cover
- [4] Ionic effects on synthetic polymers: from solutions to brushes and gels
- [5] Back cover
- [6] Stereoselective synthesis of fluoroalkylated (Z)-alkene via nickel-catalyzed and iron-mediated hydrofluoroalkylation of alkynes†
- [7] Polyphenol-rich apple (Malus domestica L.) peel extract attenuates arsenic trioxide induced cardiotoxicity in H9c2 cells via its antioxidant activity†
- [8] The thermal decomposition of primary aromatic nitramines
- [9] Size and shape controllable synthesis and luminescent properties of BaGdF5:Ce3+/Ln3+ (Ln = Sm, Dy, Eu, Tb) nano/submicrocrystals by a facile hydrothermal process
- [10] Raman mapping investigation of chemical vapor deposition-fabricated twisted bilayer graphene with irregular grains

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 10294-48-1
-
CAS no.: 1467-16-9
-
CAS no.: 16742-48-6
-
CAS no.: 13446-44-1









